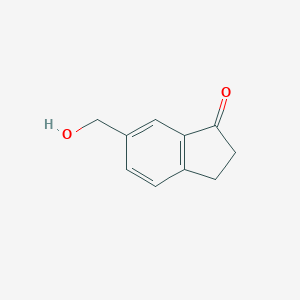
6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
説明
Synthesis Analysis
The synthesis of indenone derivatives, including those similar to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one, often involves cyclization reactions, Friedel-Crafts acylation, or condensation reactions. A representative method for synthesizing related compounds involves the reaction of benzaldehydes with diketones in the presence of base or acid catalysts to form the indenone core structure followed by further functionalization to introduce the hydroxymethyl group (Yong Chen et al., 2010). Another approach for synthesizing similar compounds employs ultrasound-mediated condensation, offering advantages such as shorter reaction times and higher yields (Huiyan Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is typically characterized by X-ray crystallography, which reveals details about the spatial arrangement of atoms within the molecule. Such studies help in understanding the conformation, stereochemistry, and intermolecular interactions that can influence the reactivity and properties of the compound. For example, crystallographic analysis of closely related molecules has shown how substitution patterns on the indenone core can affect the overall molecular structure and its packing in the crystal lattice (M. Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Indenone derivatives, including 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one, participate in various chemical reactions, such as nucleophilic additions, cycloadditions, and electrophilic substitutions. The hydroxymethyl group enhances the reactivity, making it a versatile intermediate for further functionalization. These compounds exhibit photochromic and photomagnetic properties, which are influenced by substituents on the indenone ring (Yong Chen et al., 2010).
科学的研究の応用
Novel Synthesis Methods
- Domino Cyclization for Indeno[2,1-c]pyran Scaffolds : A novel method for bicyclization of 2-(2-(hydroxymethyl)-1-methylene-2,3-dihydro-1H-inden-2-yl)ethanol with aldehydes has been developed, producing biologically relevant indeno[2,1-c]pyran scaffolds with high selectivity. This method extends to generate cyclopenta[c]pyran derivatives, offering a versatile approach to synthesize hematoxylin and brazilin-like scaffolds (Reddy et al., 2015).
Photochromic and Photomagnetic Properties
- Brominated Indene Derivatives : The synthesis and investigation of brominated derivatives of 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-dihydroxy-1,1′-dione demonstrated significant effects on their photochromic and photomagnetic properties. This research highlights the potential of functionalized indene derivatives in material science (Chen et al., 2010).
Structural and Theoretical Studies
- Vibrational Study via Density Functional Theory : Detailed vibrational studies of 2,3-dihydro-1H-indene and its derivative, 1H-indene-1,3(2H)-dione, using density functional theory calculations, provided insights into their molecular structures and reactivities. This theoretical approach helps in understanding the electronic and structural properties of such compounds (Prasad et al., 2010).
Corrosion Inhibition
- Indanones Derivatives as Corrosion Inhibitors : Indanones derivatives, including 2-(hydroxymethylene)-3,3-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-one, have shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. This application is crucial for industrial corrosion protection strategies (Saady et al., 2018).
特性
IUPAC Name |
6-(hydroxymethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWZRFJYGQPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610949 | |
| Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
193819-51-1 | |
| Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


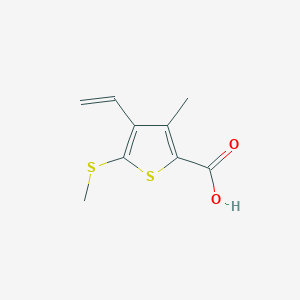
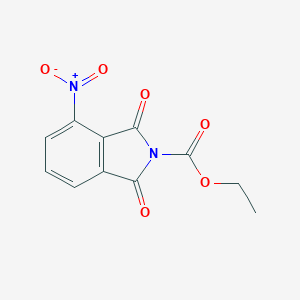

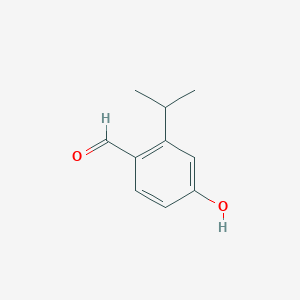

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
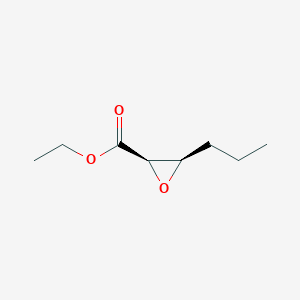
![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)




